molecular formula C13H10O2 B14334671 2,5-Cyclohexadiene-1,4-dione, 2-methyl-5-phenyl- CAS No. 106593-43-5

2,5-Cyclohexadiene-1,4-dione, 2-methyl-5-phenyl-

Cat. No.: B14334671
CAS No.: 106593-43-5
M. Wt: 198.22 g/mol
InChI Key: UZFTUCAAHYREBS-UHFFFAOYSA-N
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Description

2,5-Cyclohexadiene-1,4-dione, 2-methyl-5-phenyl- is an organic compound characterized by a six-membered ring with two keto groups at positions 1 and 4, a methyl group at position 2, and a phenyl group at position 5

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Cyclohexadiene-1,4-dione, 2-methyl-5-phenyl- typically involves the oxidation of corresponding cyclohexadiene derivatives. One common method is the Birch reduction of aromatic compounds followed by selective oxidation. For instance, starting from a substituted benzene, the Birch reduction using an alkali metal in liquid ammonia and a proton donor such as an alcohol can yield the desired cyclohexadiene intermediate . This intermediate can then be oxidized under controlled conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation processes using catalysts to ensure high yield and purity. The specific conditions, such as temperature, pressure, and choice of oxidizing agents, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2,5-Cyclohexadiene-1,4-dione, 2-methyl-5-phenyl- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex quinones.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming hydroquinones.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and methyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, acids, and bases are employed under various conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Formation of more oxidized quinones.

    Reduction: Formation of hydroquinones.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

2,5-Cyclohexadiene-1,4-dione, 2-methyl-5-phenyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Cyclohexadiene-1,4-dione, 2-methyl-5-phenyl- is largely defined by its chemical structure. The presence of two opposed keto groups within the cyclohexadiene ring creates a highly reactive platform due to electronic and steric strains . These keto groups act as strong electrophilic centers, attracting nucleophilic species, which can lead to a variety of addition reactions. Additionally, the compound can generate reactive oxygen species (ROS) and free radicals, contributing to its biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Cyclohexadiene-1,4-dione, 2-methyl-5-phenyl- is unique due to the presence of both a methyl and a phenyl group, which can influence its reactivity and potential applications. The combination of these substituents can lead to distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

106593-43-5

Molecular Formula

C13H10O2

Molecular Weight

198.22 g/mol

IUPAC Name

2-methyl-5-phenylcyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C13H10O2/c1-9-7-13(15)11(8-12(9)14)10-5-3-2-4-6-10/h2-8H,1H3

InChI Key

UZFTUCAAHYREBS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C(=CC1=O)C2=CC=CC=C2

Origin of Product

United States

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